molecular formula C11H20O B2807826 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol CAS No. 151825-19-3

2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol

Cat. No.: B2807826
CAS No.: 151825-19-3
M. Wt: 168.28
InChI Key: RCRVMCSPZAMFKV-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol is a chiral bicyclic monoterpenoid alcohol derived from the pinane skeleton. Its structure features a bicyclo[3.1.1]heptane core with two methyl groups at the 6,6-positions and an ethanol substituent at the 2-position. The stereochemistry (1R,2S,5R) is critical for its interactions in biological systems and synthetic applications. The compound has a molecular formula of C₁₁H₂₀O (saturated form) or C₁₁H₁₈O (unsaturated form, e.g., 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanol), with a molecular weight of 168.28 g/mol for the saturated variant . It is typically a colorless oil or viscous liquid, stored at +4°C, and exhibits moderate polarity due to the hydroxyl group .

Key spectral characteristics include:

  • IR: Broad O–H stretch (~3400 cm⁻¹), C–O stretch (~1050 cm⁻¹), and skeletal vibrations of the bicyclic system .
  • NMR: Distinct signals for the methyl groups (δ ~1.0–1.3 ppm), ethanol chain protons (δ ~3.5–3.7 ppm for –CH₂OH), and bicyclic carbons (δ ~20–50 ppm in ¹³C NMR) .

Properties

IUPAC Name

2-[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRVMCSPZAMFKV-IVZWLZJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@H]([C@H]1C2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane ring system, which can be derived from readily available starting materials such as cyclohexene.

    Formation of the Bicyclic Ring: The cyclohexene undergoes a series of reactions, including Diels-Alder cycloaddition, to form the bicyclo[3.1.1]heptane ring system.

    Introduction of Methyl Groups: The 6,6-dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents.

    Attachment of the Ethan-1-ol Group: The ethan-1-ol group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethan-1-ol moiety.

Industrial Production Methods

In an industrial setting, the production of 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure efficient and consistent production.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The ethan-1-ol group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their modifications, and functional properties:

Compound Molecular Formula Key Substituents/Modifications Biological Activity (MIC, µg/mL) Key References
2-[(1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol C₁₁H₂₀O Ethanol group at C2 Limited direct data; derivatives show antimicrobial activity
Nopol (2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanol) C₁₁H₁₈O Unsaturated bicyclic core (C2=C bond) Antimicrobial: S. aureus (128), E. coli (512)
Myrtecaine analogs C₁₄H₂₅NO Diethylaminoethoxy group Local anesthetic activity (no antiarrhythmic effects)
Sulfenimine derivatives C₁₃H₂₁F₃OS Trifluoroethylthiol and sulfenimine groups Enhanced lipophilicity; potential antifungal activity
Quaternary ammonium salts C₂₅H₃₉BrN₂O₂ Two pinane fragments, quaternary ammonium Moderate antimicrobial: S. aureus (128), E. coli (512)
γ-Ketothiols C₁₈H₂₈O₄S Sulfonyl and ketone groups Oxidative stability; used in stereochemical studies

Structural and Functional Insights

Stereochemical Impact :

  • The (1R,2S,5R) configuration in the target compound contrasts with the (1S,2S,5S) isomer in , which forms an amine derivative. Stereochemistry affects solubility and receptor binding; for example, quaternary ammonium salts with bulky pinane groups show reduced antimicrobial efficacy due to steric hindrance .

Functional Group Modifications: Ethanol vs. Amine: Replacing the hydroxyl group with an amine (e.g., 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-amine hydrochloride) increases basicity, enhancing interactions with bacterial membranes but reducing solubility . Unsaturation: The unsaturated analog (Nopol) exhibits lower antimicrobial activity than saturated derivatives, likely due to reduced stability or membrane penetration .

Biological Activity Trends: Antimicrobial Potency: Quaternary ammonium derivatives (MIC 128–512 µg/mL) are less potent than conventional antibiotics (e.g., fluconazole, MIC < 1 µg/mL), highlighting the trade-off between lipophilicity and target accessibility . Local Anesthetic Effects: Myrtecaine analogs with ether linkages show stronger anesthetic activity than the parent ethanol derivative, emphasizing the role of electron-rich groups in nerve block .

Synthetic Accessibility :

  • The target compound is synthesized via cross-electrophile coupling (35% yield) or carboxylation (42% yield), while sulfenimines require low-temperature NH₃ condensation (-70°C) .

Biological Activity

The compound 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol, also known by its CAS number 151825-19-3, is a bicyclic alcohol with potential biological activities that warrant detailed exploration. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₂₀O
  • Molecular Weight : 168.28 g/mol
  • CAS Number : 151825-19-3

Antioxidant Activity

Recent studies have shown that compounds with a bicyclic structure similar to 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol exhibit significant antioxidant properties. In non-cellular models, such as brain homogenates, these compounds effectively inhibited the oxidation of unsaturated fatty acids in brain lipids .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μM)Model
Compound A5.0Brain Homogenates
Compound B7.5Lipid Peroxidation Assay
2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-olTBDTBD

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that derivatives of bicyclic alcohols can exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for some related compounds were reported at values ranging from 16 to 32 μg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)Compound Tested
Staphylococcus aureus16Compound A
Pseudomonas aeruginosa32Compound B
Candida albicans1282-[(1R,2S,5R)-...]

Cytotoxicity and Safety

Cytotoxicity assessments reveal that while some bicyclic compounds exhibit potent biological activities, they may also demonstrate cytotoxic effects in certain cellular models. For instance, a study found that related bicyclic alcohols had CC50 values indicating moderate toxicity to human cell lines such as MCF-7 and HepG2 . Further investigations are necessary to determine the safety profile of 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol.

Case Studies

One notable study investigated the antiviral effects of similar bicyclic compounds against influenza virus strains in MDCK cells. The results indicated that certain derivatives could inhibit viral replication effectively while maintaining lower cytotoxicity compared to standard antiviral agents like rimantadine . This suggests potential therapeutic applications for respiratory viral infections.

Q & A

(Basic) What synthetic strategies ensure high stereochemical purity of 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol?

The compound’s bicyclic terpene structure demands precise stereocontrol. A robust method involves hydroboration of enamines derived from (+)-nopinone, followed by methanolysis and oxidation with basic hydrogen peroxide. This approach yields stereochemically pure β-amino alcohols (e.g., (1R,2S,3S,5R)-2-(dialkylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-ols) with isolated yields of 58–85% . Key steps include:

  • Using tetrahydrofuran (THF) as the solvent for hydroboration to minimize side reactions.
  • Confirming stereochemistry via polarimetry ([α]D<sup>28</sup> = +2.25, CH3OH) and X-ray crystallography .

(Advanced) How can cross-electrophile coupling reactions involving this alcohol be optimized for higher yields?

A study coupling 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethan-1-ol with 2-bromo-5-methylpyridine achieved 35% yield under nickel catalysis. Optimization strategies include:

  • Stoichiometric tuning : Equimolar ratios (1:1) of alcohol and electrophile.
  • Workup refinement : Basic alumina filtration to remove nickel residues.
  • Chromatography : Gradient elution (hexanes to 10% EtOAc/hexanes) for purification .
    Contradictory yields (e.g., 35% vs. 85% in other systems) may arise from steric hindrance in the bicyclic framework, necessitating computational modeling to guide substrate selection.

(Basic) What spectroscopic techniques are critical for structural validation of derivatives?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., methylene protons at δ 4.85–5.10 ppm) and bicyclic backbone integrity .
  • IR : Hydroxyl stretches (ν 3400–3500 cm<sup>-1</sup>) and C-O vibrations (ν 1050–1150 cm<sup>-1</sup>) verify functional groups .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C13H19NO3 with m/z 237.1365 ).

(Advanced) How can enantioselectivity be enhanced in catalytic applications of amino alcohol derivatives?

The trans configuration of hydroxyl and amino groups in (1R,2S,3S,5R)-2-(4-morpholino)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol derivatives enables asymmetric catalysis. For example:

  • Diethylzinc additions : Achieve 52–80% enantiomeric excess (ee) in (R)-(+)-1-aryl-1-propanol synthesis by tuning steric bulk at the amino group .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions.

(Basic) What crystallographic methods resolve the compound’s stereochemical ambiguities?

  • Single-crystal X-ray diffraction : Use SHELXT for space-group determination and SHELXL for refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å).
    • R-factor < 0.05 for high precision .
  • Data collection : Cooling crystals to 100 K minimizes thermal motion artifacts.

(Advanced) How to resolve contradictory bioactivity data among structurally similar derivatives?

  • Structure-activity relationship (SAR) studies : Compare derivatives like unsymmetrical disulfides (e.g., 4a–4c) in antimicrobial assays. For example:
    • Compound 4c (85% yield) shows higher activity due to a pyridine-3-carboxylate moiety enhancing membrane penetration .
    • Standardize protocols: Minimum inhibitory concentration (MIC) assays using Staphylococcus aureus ATCC 25923 .
  • Physicochemical profiling : LogP values (e.g., XlogP = 2.8) correlate with bioavailability .

(Basic) What purification techniques are optimal for isolating this alcohol?

  • Distillation : Boiling point 234.5°C at 760 mmHg .
  • Column chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 10% EtOAc) .
  • Recrystallization : Employ hexane-Et2O systems for derivatives like carboxylic acids .

(Advanced) How does the compound’s bicyclic framework influence its reactivity in functionalization?

  • Steric effects : The 6,6-dimethyl group hinders nucleophilic attacks at C2, favoring electrophilic substitution at C3 .
  • Ring strain : The bicyclo[3.1.1]heptane system’s strain (≈20 kcal/mol) enhances reactivity in ring-opening reactions, as seen in hydroboration-oxidation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.